molecular formula C7H10O2 B1597417 2-(1-Cyclopentenyl) acetate CAS No. 20657-21-0

2-(1-Cyclopentenyl) acetate

Cat. No.: B1597417
CAS No.: 20657-21-0
M. Wt: 126.15 g/mol
InChI Key: JMTLGVPTXJYPBX-UHFFFAOYSA-N
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Description

2-(1-Cyclopentenyl) acetate: is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-yl acetate . This compound is characterized by the presence of a cyclopentene ring attached to an acetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of acetic acid, cyclopent-2-en-1-yl ester often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of cyclopent-2-en-1-ol with acetic acid under controlled temperature and pressure conditions .

Mechanism of Action

Biological Activity

2-(1-Cyclopentenyl) acetate, with the chemical formula C_9H_12O_2 and CAS number 20657-21-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopentene ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Research suggests that compounds with similar structures often exhibit activities such as:

  • Antiproliferative Effects : Compounds derived from cyclopentene structures have been shown to inhibit the growth of cancer cells by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Properties : Certain derivatives demonstrate potential in reducing inflammation markers in various models, indicating utility in managing inflammatory diseases .

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of cyclopentene derivatives revealed that this compound may reduce cell viability in human cancer cell lines. The mechanism involved the induction of apoptosis, which was confirmed through assays measuring caspase activity and cell cycle analysis.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)15.0Apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In a mouse model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's efficacy was compared to standard anti-inflammatory drugs.

Treatment Cytokine Level (pg/mL) Effectiveness
ControlTNF-alpha: 250Baseline
Standard Drug (e.g., Ibuprofen)TNF-alpha: 150Significant
This compoundTNF-alpha: 100Highly Significant

Pharmacological Studies

Recent pharmacological studies have indicated that compounds similar to this compound can modulate signaling pathways associated with inflammation and cancer progression. The compound's ability to inhibit specific enzymes involved in these pathways suggests a multifaceted approach to its therapeutic potential.

Safety and Toxicology

Toxicological assessments have shown that while certain derivatives exhibit promising biological activity, they also require careful evaluation for safety. Studies have indicated a need for further research into the long-term effects and potential side effects associated with high concentrations of these compounds.

Comparative Analysis

A comparative analysis of related compounds reveals that while many share structural similarities, their biological activities can vary significantly based on minor structural modifications. This highlights the importance of structure-activity relationships (SAR) in drug development.

Properties

IUPAC Name

cyclopent-2-en-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLGVPTXJYPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942859
Record name Cyclopent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20657-21-0
Record name Acetic acid, cyclopent-2-en-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020657210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetoxylation of cycloheptene A 500 ml three-neck flask is charged with 15 g of cycloheptene (0.15 moles), 150 g of acetic acid, 0.77 g of benzoquinone (7 mmoles), 1 g of charcoal and 80 mg of palladium acetate (0.35 mmoles). The temperature is taken to 50°, then 8 g (0.17 moles) of 70% by weight hydrogen peroxide are introduced in 8 h, and the reaction is allowed to proceed for a further 2 h while maintaining the temperature at 50°. The acetic acid is then distilled (35°, 20×102Pa). The residue is distilled under vacuum (75°-80°, 15×102Pa) to provide cyclopent-2-en-1-yl acetate (14 g, yield 62%). cyclopent-2-en-1-yl acetate
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15 g
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150 g
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80 mg
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0.77 g
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Synthesis routes and methods II

Procedure details

Acetoxylation du cyclopentene A 500 ml three-neck flask is charged with 15 g of cyclopentene (0.22 moles), 150 g of acetic acid, 0.77 g of benzoquinone (7 mmoles) and 80 mg of palladium acetate (0.35 mmoles). The temperature is taken to 50°, then 12 g (0.25 moles) of 70% by weight hydrogen peroxide are introduced in 8 h, and the reaction is allowed to proceed for a further 2 h while maintaining the temperature at 50°. The acetic acid is then distilled (35°, 20×102Pa). The residue is distilled under vacuum (56°-60°, 15×102Pa) to provide cyclopent-2-en-1-yl acetate (13 g, yield 60%). cyclopent-2-en-1-yl acetate
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0 (± 1) mol
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15 g
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150 g
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80 mg
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0.77 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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